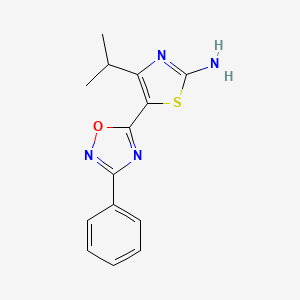

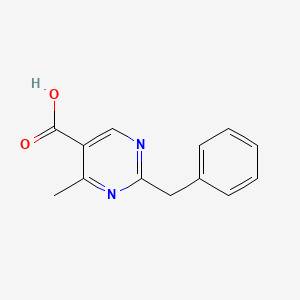

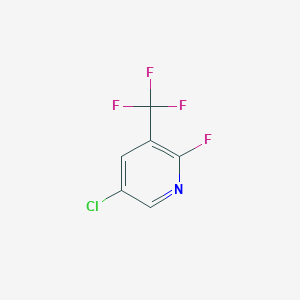

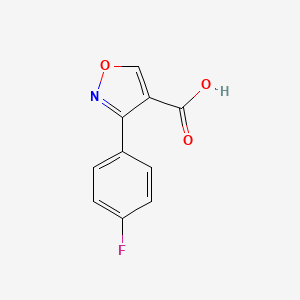

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Übersicht

Beschreibung

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tautomerism and Basicity Studies

- Research on isoxazole compounds, such as 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, has explored their tautomeric forms and basicity. Studies have shown that isoxazol-5-ones exhibit acid strengths comparable to carboxylic acids and exist in different tautomeric forms depending on the solvent polarity (Boulton & Katritzky, 1961).

Synthesis and Antitumor Activity

- Isoxazole derivatives, including those related to this compound, have been synthesized and exhibit significant antitumor activity. These compounds have been investigated for their ability to enhance the effects of cytostatic drugs used in medical practice (Potkin et al., 2014).

Anaerobic Transformation Studies

- Research involving isomeric fluorophenols, which are structurally similar to this compound, has provided insights into the anaerobic transformation of phenol to benzoate. This study helps in understanding the environmental degradation processes of related compounds (Genthner, Townsend, & Chapman, 1989).

Synthesis of Hydroxybenzaldehyde Derivatives

- The synthesis of isoxazole derivatives, including those similar to this compound, has been explored for producing hydroxybenzaldehyde derivatives. These compounds have potential applications in various fields, including pharmaceuticals (Potkin et al., 2012).

Herbicidal Activity

- Isoxazole derivatives, related to this compound, have been synthesized and shown to possess significant herbicidal activity against various weed species. This research is crucial for agricultural applications (Hamper et al., 1995).

Synthesis and Antimicrobial Activity

- Novel isoxazole compounds, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the development of new antimicrobial agents (Shingare et al., 2018).

Synthesis and Reactivity in Isoxazole Chemistry

- Research has focused on the preparation and reactivity of isoxazole compounds, including derivatives of this compound. These studies are significant for advancing synthetic methodologies in heterocyclic chemistry (Micetich & Chin, 1970).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.